![molecular formula C20H18N2O2 B12525974 N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide CAS No. 816419-29-1](/img/structure/B12525974.png)
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring and a phenylethyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide typically involves the following steps:
Formation of the Naphthalen-1-yl Intermediate: This can be achieved through the nitration of naphthalene followed by reduction to form naphthalen-1-amine.
Formation of the Phenylethyl Intermediate: The phenylethyl group can be introduced through the reduction of acetophenone to form (1S)-1-phenylethanol, followed by conversion to (1S)-1-phenylethylamine.
Coupling Reaction: The final step involves the coupling of naphthalen-1-amine with (1S)-1-phenylethylamine in the presence of a coupling reagent such as carbodiimide to form the desired ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Naphthalen-1-yl oxides, phenylethyl oxides.
Reduction Products: Naphthalen-1-yl amines, phenylethyl alcohols.
Substitution Products: Halogenated ethanediamides, alkylated ethanediamides.
Aplicaciones Científicas De Investigación
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(Naphthalen-1-yl)-N~2~-ethyl-ethanediamide: Similar structure but lacks the phenylethyl group.
N~1~-(Phenyl)-N~2~-(1-phenylethyl)ethanediamide: Similar structure but lacks the naphthalene ring.
Uniqueness
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is unique due to the presence of both the naphthalene ring and the (1S)-1-phenylethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Propiedades
Número CAS |
816419-29-1 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-N'-[(1S)-1-phenylethyl]oxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(15-8-3-2-4-9-15)21-19(23)20(24)22-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,21,23)(H,22,24)/t14-/m0/s1 |
Clave InChI |
NQMFMRSQERHEJO-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


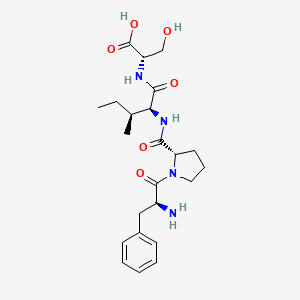
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
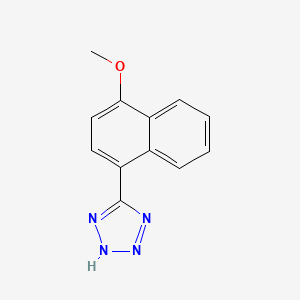
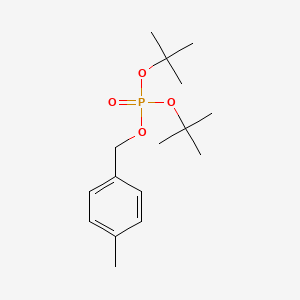
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
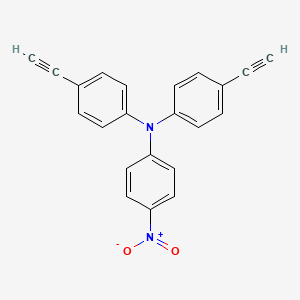
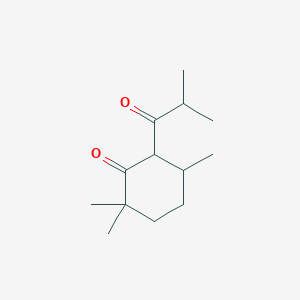
![1-Oxaspiro[5.7]tridecane-2,4-dione](/img/structure/B12525952.png)

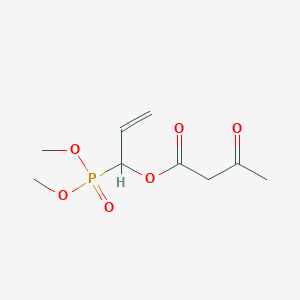
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
